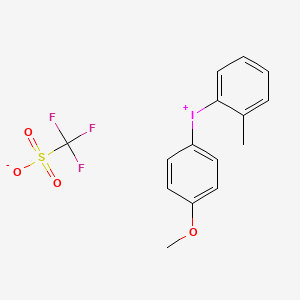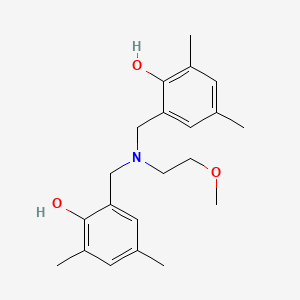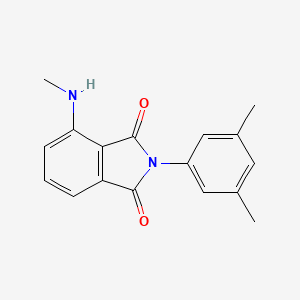
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- is a complex organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and substituted anilines. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Amination reactions: Introducing the methylamino group through nucleophilic substitution.
Purification steps: Utilizing techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Large-scale reactors: For controlled temperature and pressure conditions.
Automated purification systems: To streamline the isolation of the final product.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reacting with electrophiles or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce amines or alcohols.
Substitution: Results in various substituted isoindole derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Phthalimide derivatives: Structurally related compounds with similar chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3,5-dimethylphenyl)-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoindole derivatives.
特性
CAS番号 |
651733-72-1 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
2-(3,5-dimethylphenyl)-4-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-11(2)9-12(8-10)19-16(20)13-5-4-6-14(18-3)15(13)17(19)21/h4-9,18H,1-3H3 |
InChIキー |
RWJBFHYCNILDJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


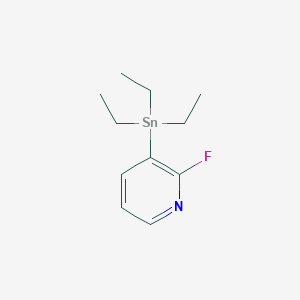
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
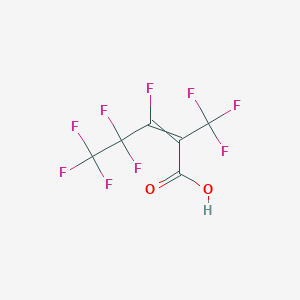
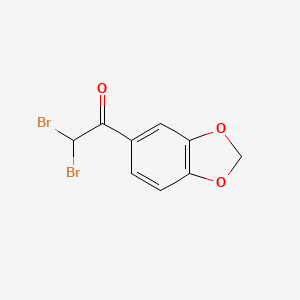
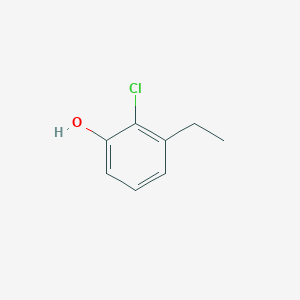
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)
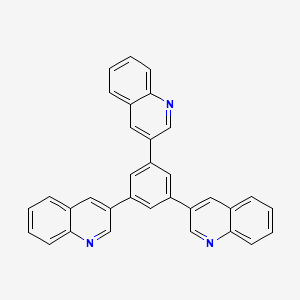

![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)
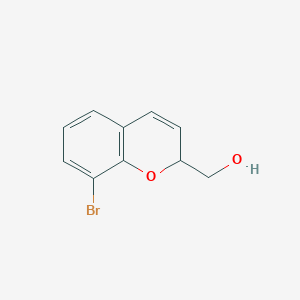
![2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12522287.png)
